Isometheptene mucate

Migraine Clinical Trial Head-to-Head Comparison

Isometheptene mucate is a sympathomimetic amine salt that acts as an indirect adrenergic receptor agonist with vasoconstrictive properties. It is most notably utilized as a key active component in combination products (e.g., with acetaminophen and dichloralphenazone) for the acute treatment of migraine and vascular headaches.

Molecular Formula C15H29NO8
Molecular Weight 351.39 g/mol
CAS No. 7492-31-1
Cat. No. B127814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsometheptene mucate
CAS7492-31-1
SynonymsGalactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine;  Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2);  N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1);  N,6-Dimethyl-5-hepten-2-amine Galactarate; 
Molecular FormulaC15H29NO8
Molecular Weight351.39 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
InChIInChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4-
InChIKeyHZEDCQLNSYIOTE-OPDGLEOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isometheptene Mucate (CAS 7492-31-1) for Migraine Research and Pharmaceutical Development: Compound Profile and Procurement Overview


Isometheptene mucate is a sympathomimetic amine salt that acts as an indirect adrenergic receptor agonist with vasoconstrictive properties [1]. It is most notably utilized as a key active component in combination products (e.g., with acetaminophen and dichloralphenazone) for the acute treatment of migraine and vascular headaches [2]. Structurally, it is an unsaturated aliphatic amine existing as a racemic mixture of two enantiomers, and it is characterized as a white crystalline powder with a distinct aromatic odor and bitter taste [3][4]. The compound is of ongoing research interest for its centrally acting vasospasmolytic effects and its enantiomer-specific pharmacology [5].

Why Isometheptene Mucate Procurement Cannot Be Substituted by Sumatriptan, Ergotamine, or Butalbital-Containing Combination Products


Direct substitution of isometheptene mucate with other migraine agents or analgesic combinations (e.g., sumatriptan, ergotamine tartrate, butalbital-containing combinations) is contraindicated by distinct mechanistic, safety, and efficacy profiles [1]. While sumatriptan acts as a selective 5-HT1B/1D receptor agonist, isometheptene is a sympathomimetic amine with a different mechanism of vasoconstriction [2]. Clinical evidence demonstrates that replacing isometheptene combinations with sumatriptan can lead to significantly more severe headache recurrence and different functional disability outcomes [1]. Compared to ergotamine, isometheptene combinations show markedly lower rates of gastrointestinal adverse events (e.g., 12% vs. 38% nausea) [3]. Furthermore, while butalbital combinations are effective for tension-type headaches, they carry a notable risk of physical dependence and sedation not associated with isometheptene mucate [4][5]. These quantitative and qualitative differences underscore that generic or in-class substitution can compromise therapeutic outcomes and introduce unanticipated safety concerns, making specific procurement of isometheptene mucate essential for applications requiring its unique pharmacological fingerprint.

Quantitative Comparative Evidence for Isometheptene Mucate: Head-to-Head Data Versus Sumatriptan and Ergotamine for Informed Procurement


Head-to-Head Comparison: Isometheptene Mucate Combination vs. Sumatriptan on Migraine Recurrence Severity

In a multicenter, double-blind, randomized, parallel-group trial (n=128) directly comparing an isometheptene mucate combination (with dichloralphenazone and acetaminophen) to sumatriptan succinate (25 mg) for acute migraine, no statistically significant difference in overall efficacy was observed [1]. However, among patients who experienced headache recurrence, the severity was statistically significantly more severe in the sumatriptan group [1]. Additionally, improvement in functional disability was generally better among those treated with the isometheptene mucate combination [1]. Several parameters suggested a slight advantage for the isometheptene combination in the early treatment of mild-to-moderate migraine [1].

Migraine Clinical Trial Head-to-Head Comparison

Head-to-Head Safety Comparison: Isometheptene Mucate Combination vs. Sumatriptan on Adverse Event Profile

In the same head-to-head clinical trial (Freitag et al., 2001), patients treated with sumatriptan succinate were somewhat more likely to experience adverse effects compared to those treated with the isometheptene mucate combination [1]. While the study did not provide a detailed breakdown of event rates, the conclusion that sumatriptan had a higher adverse event burden directly informs the safety differentiation [1]. This is consistent with the known class effects of triptans, which include chest tightness, paresthesias, and dizziness, whereas the side effect profile of isometheptene combinations is typically milder [1].

Migraine Adverse Events Safety Profile

Cross-Study Comparable: Isometheptene Mucate Combination vs. Ergotamine on Gastrointestinal Tolerability

A double-blind crossover trial compared an isometheptene mucate compound to ergotamine tartrate in patients with migraine [1]. The study found that the isometheptene mucate combination was associated with a lower incidence of nausea (12%) compared to ergotamine (38%) [1]. This substantial difference in gastrointestinal tolerability is a significant advantage, as nausea is a common and debilitating symptom both of migraine itself and as a side effect of many acute treatments.

Migraine Gastrointestinal Tolerability Ergotamine Comparison

Class-Level Inference: Isometheptene Mucate Combinations vs. Butalbital Combinations on Dependence and Sedation Risk

While no direct head-to-head trial between isometheptene mucate combinations and butalbital-containing combinations was identified, authoritative clinical reviews clearly differentiate the safety and abuse liability of the two classes [1][2]. Isometheptene mucate is not associated with physical dependence or significant sedation [1]. In contrast, butalbital, a barbiturate, is a known substance of abuse with a high potential for physical dependence, tolerance, and withdrawal, and its use is limited to a maximum of 3 days per month [2][3]. This fundamental pharmacological difference is a critical factor in therapeutic selection and, by extension, procurement for research or formulation development.

Headache Safety Dependence Liability

Enantiomer-Specific Differentiation: (R)-Isometheptene Mucate as a Selective I1-Imidazoline Receptor Ligand

Isometheptene is a racemic mixture. Patent literature (Tonix Pharma) describes the synthesis and characterization of the purified (R)-enantiomer of isometheptene mucate, which is claimed to act as a selective, centrally acting ligand for Imidazoline subtype 1 (I1) receptor sites [1]. The patent also claims that (R)-isometheptene may function as an anti-hypertensive agent with a lower side effect profile than the racemate and is potentially effective for episodic tension-type headaches (ETTH) [1]. Furthermore, a eutectic formulation of racemic or (R)-isometheptene mucate with mannitol has been developed to improve manufacturing and stability properties [2].

Stereochemistry Imidazoline Receptor Pharmacology

Optimal Use Cases for Isometheptene Mucate Based on Comparative Evidence: From Migraine Research to Enantiomer-Specific Development


Comparative Efficacy Research in Migraine: A Validated Alternative to Triptans with Lower Recurrence Severity

Given the direct head-to-head evidence showing that isometheptene mucate combinations are as effective as sumatriptan but with significantly less severe headache recurrence and generally better improvement in functional disability, this compound is ideally suited for procurement in comparative efficacy studies [1]. It serves as a validated, non-triptan active comparator for evaluating novel acute migraine therapies, particularly in patient populations stratified by recurrence risk or functional impact. This application is directly supported by the quantitative data from the Freitag et al. (2001) trial [1].

Safety and Tolerability Studies: A Favorable Alternative to Ergot Derivatives with Lower GI Adverse Events

The documented 26% absolute reduction in nausea incidence compared to ergotamine positions isometheptene mucate as a superior candidate for research and development efforts aimed at minimizing gastrointestinal side effects in acute headache treatment [1]. This scenario is ideal for procurement for studies focusing on treatment tolerability and patient adherence, especially in populations where nausea is a prominent feature of the migraine attack or a common side effect of existing therapies [1].

Development of Non-Opioid/Non-Barbiturate Analgesics for Acute Headache

The class-level inference that isometheptene mucate lacks the physical dependence and sedation liabilities associated with butalbital makes it a critical tool for developing safer alternatives to butalbital-containing combinations [1][2]. Procurement of isometheptene mucate is essential for formulation scientists and preclinical researchers aiming to create new combination products for tension-type and vascular headaches that avoid the regulatory and clinical pitfalls of barbiturate-containing analgesics [3].

Stereoselective Pharmacology and Next-Generation Migraine Therapeutic Development

The identification of the (R)-enantiomer of isometheptene mucate as a selective I1-imidazoline receptor ligand opens up a specific avenue for research [1]. Procurement of both racemic isometheptene mucate and its purified (R)-enantiomer is critical for studies investigating the role of I1 receptors in pain modulation, blood pressure regulation, and the pathophysiology of tension-type headache [1]. This evidence supports its use in early-stage drug discovery programs focused on novel, centrally acting analgesic mechanisms with potentially improved side effect profiles compared to the racemic mixture [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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